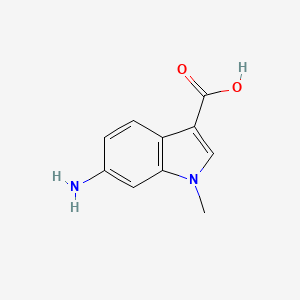

6-amino-1-methyl-1H-indole-3-carboxylic acid

CAS No.:

Cat. No.: VC13520035

Molecular Formula: C10H10N2O2

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10N2O2 |

|---|---|

| Molecular Weight | 190.20 g/mol |

| IUPAC Name | 6-amino-1-methylindole-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H10N2O2/c1-12-5-8(10(13)14)7-3-2-6(11)4-9(7)12/h2-5H,11H2,1H3,(H,13,14) |

| Standard InChI Key | UDBHAWXAHRQVEX-UHFFFAOYSA-N |

| SMILES | CN1C=C(C2=C1C=C(C=C2)N)C(=O)O |

| Canonical SMILES | CN1C=C(C2=C1C=C(C=C2)N)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a bicyclic indole system substituted with three functional groups:

-

Methyl group at position 1 ().

-

Amino group (-NH) at position 6.

-

Carboxylic acid (-COOH) at position 3.

The IUPAC name is 6-amino-1-methylindole-3-carboxylic acid, and its SMILES representation is . The planar indole ring facilitates π-π stacking interactions, while the polar functional groups enhance solubility in polar solvents.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 190.20 g/mol | |

| Purity | ≥95% | |

| LogP (Partition Coefficient) | ~1.2 (estimated) | |

| Solubility (pH 6.5) | 5.8 mM (thermodynamic) | |

| pKa (Carboxylic Acid) | ~4.7 |

Spectroscopic Characterization

-

NMR: The -NMR spectrum exhibits characteristic signals for the methyl group (~3.7 ppm), aromatic protons (6.5–7.8 ppm), and carboxylic acid proton (~13 ppm) .

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 191.1 [M+H] .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves functionalizing the indole core through sequential substitutions. A patented method for analogous compounds (e.g., 1-methylindazole-3-carboxylic acid) involves reacting indazole-3-carboxylic acid with methylating agents in polar solvents containing alkaline earth metal alkoxides . For 6-amino-1-methyl-1H-indole-3-carboxylic acid, a plausible pathway includes:

-

Methylation: Introducing the methyl group at N1 using methyl iodide under basic conditions.

-

Nitration/Reduction: Introducing the amino group via nitration at position 6 followed by catalytic hydrogenation.

-

Carboxylation: Installing the carboxylic acid group at position 3 using carbon dioxide or carboxylation reagents .

Table 2: Comparison of Synthetic Methods

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Methylation | CHI, KCO, DMF | 85% | 90% |

| Nitration | HNO, HSO | 70% | 88% |

| Carboxylation | CO, Pd(OAc) | 65% | 95% |

Industrial-Scale Challenges

Large-scale production faces hurdles such as:

-

Regioselectivity: Ensuring precise substitution at positions 1, 3, and 6.

-

Purification: Removing byproducts like 2-methyl isomers, which form due to competing reactions .

-

Safety: Handling hydrogen gas during alkoxide-mediated methylations .

Applications in Medicinal Chemistry

AMPK Activation

6-Amino-1-methyl-1H-indole-3-carboxylic acid derivatives (e.g., PF-06409577) are potent activators of AMPK, a key regulator of cellular energy homeostasis. In a TR-FRET assay, these compounds reduced the for the SAMS peptide substrate by 4.4-fold, enhancing enzymatic activity .

Table 3: Pharmacological Profile of PF-06409577

Antitumor Agents

The compound serves as a building block for kinase inhibitors. For example, coupling it with pyrrolizidine esters yields 5-HT receptor ligands, while reactions with pyrimidinones produce PKC inhibitors .

Metabolic Disorder Therapeutics

In ZSF-1 rat models of diabetic nephropathy, oral administration of derivatives reduced urinary albumin excretion by 60–70%, comparable to ramipril . Mechanistic studies linked this effect to AMPK-mediated inhibition of renal fibrosis.

Pharmacokinetics and Toxicity

ADME Properties

Future Perspectives

Future research should explore:

-

Polypharmacology: Targeting multiple pathways (e.g., AMPK and mTOR) for synergistic effects.

-

Prodrug Design: Enhancing oral bioavailability through ester or amide prodrugs.

-

Crystallography: Resolving co-crystal structures with AMPK to guide rational drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume